molecular formula C10H11Cl2N B12848032 (S)-2-(3,4-Dichlorophenyl)pyrrolidine

(S)-2-(3,4-Dichlorophenyl)pyrrolidine

Cat. No.: B12848032
M. Wt: 216.10 g/mol
InChI Key: LTITXVXGJJQFJC-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(3,4-Dichlorophenyl)pyrrolidine (CAS 298690-82-1) is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and neuroscience research. This compound features a pyrrolidine ring, a saturated five-membered nitrogen heterocycle that provides a stable, three-dimensional scaffold well-suited for exploring pharmacophore space due to its sp3-hybridization and non-planar structure . The stereochemistry of the (S)-enantiomer is particularly valuable for creating selective ligands for biological targets. The 3,4-dichlorophenyl substituent, an electron-withdrawing group, is a common structural motif known to enhance biological activity and optimize physicochemical properties in drug discovery campaigns . Pyrrolidine derivatives are extensively investigated for their central nervous system (CNS) activities. Research on structurally related compounds has demonstrated potent anticonvulsant properties in maximal electroshock (MES) and psychomotor (6 Hz) seizure models, with some pyrrolidine-2,5-dione analogues showing superior efficacy and higher protective indexes than the reference drug valproic acid . The mechanism of action for such compounds often involves interaction with key neurological targets, including voltage-sensitive sodium channels and L-type calcium channels, which are critical for neuronal excitability . Furthermore, recent studies on phenyl-pyrrolidine derivatives have revealed a dual inhibition mechanism of the mitochondrial permeability transition pore (mPTP), a key player in cell death during myocardial ischemia-reperfusion injury, suggesting potential research applications in cardioprotection . Beyond these areas, pyrrolidine-based scaffolds are also explored as inhibitors of enzymes like dihydrofolate reductase (DHFR), a target for anticancer and antimicrobial therapies . This product is supplied with guaranteed high purity and is intended for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can utilize this chiral building block for the design and synthesis of novel bioactive molecules, mechanism of action studies, and structure-activity relationship (SAR) investigations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11Cl2N

Molecular Weight

216.10 g/mol

IUPAC Name

(2S)-2-(3,4-dichlorophenyl)pyrrolidine

InChI

InChI=1S/C10H11Cl2N/c11-8-4-3-7(6-9(8)12)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2/t10-/m0/s1

InChI Key

LTITXVXGJJQFJC-JTQLQIEISA-N

Isomeric SMILES

C1C[C@H](NC1)C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

C1CC(NC1)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Structural Elucidation Techniques

High-resolution techniques are fundamental to determining the molecular structure, including the precise arrangement of atoms and their connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

¹H NMR Spectroscopy : In the ¹H NMR spectrum of (S)-2-(3,4-Dichlorophenyl)pyrrolidine, distinct signals would be expected for the protons on the pyrrolidine (B122466) ring and the aromatic protons on the dichlorophenyl group. The pyrrolidine protons would appear as complex multiplets in the aliphatic region (typically 1.5-4.5 ppm) due to spin-spin coupling between adjacent, non-equivalent protons. The proton at the chiral center (C2), being adjacent to both the aromatic ring and the nitrogen atom, would likely resonate in a characteristic downfield region. The three aromatic protons would appear in the aromatic region (around 7.0-7.5 ppm), with their splitting pattern (e.g., a singlet and two doublets) confirming the 3,4-disubstitution pattern on the phenyl ring.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, ten distinct carbon signals would be anticipated. The four carbons of the pyrrolidine ring would resonate in the aliphatic region (typically 25-70 ppm), while the six carbons of the dichlorophenyl ring would appear in the aromatic region (120-150 ppm). The carbon atoms bonded to the chlorine atoms would show characteristic chemical shifts. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could be used to differentiate between CH, CH₂, and CH₃ groups, although only CH and CH₂ groups are present in the pyrrolidine ring of this molecule libretexts.orgcompoundchem.com.

Expected ¹³C NMR Chemical Shift Ranges

Carbon Type Expected Chemical Shift (ppm)
Pyrrolidine CH₂ 25-60
Pyrrolidine CH (C2) 60-75
Aromatic C-H 125-135
Aromatic C-Cl 130-140

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of a molecule.

For this compound (C₁₀H₁₁Cl₂N), the protonated molecular ion ([M+H]⁺) would be observed. The characteristic isotopic pattern of the two chlorine atoms (³⁵Cl and ³⁷Cl) would result in a distinctive M, M+2, and M+4 peak cluster, providing strong evidence for the presence of two chlorine atoms. HRMS would be able to confirm the elemental composition by measuring the exact mass to within a few parts per million (ppm).

Single-Crystal X-ray Diffraction (SC-XRD) for Absolute Configuration Determination

Single-Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. researchgate.netspringernature.com This technique requires the formation of a high-quality single crystal of the enantiomerically pure compound. The diffraction pattern of X-rays passing through the crystal allows for the calculation of electron density maps, revealing the precise positions of each atom in the molecule.

For this compound, a successful SC-XRD analysis would unambiguously confirm the atomic connectivity and the S configuration at the C2 chiral center. The presence of the relatively heavy chlorine atoms facilitates the determination of the absolute configuration through anomalous dispersion effects. mit.eduresearchgate.net

Chiral Analysis Methods for Enantiomeric Purity Assessment

Assessing the enantiomeric purity of a chiral compound is crucial, particularly in pharmaceutical contexts.

Vibrational Circular Dichroism (VCD) for Absolute Configuration Assignment

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is a powerful method for determining the absolute configuration of molecules in solution. The experimental VCD spectrum is compared to a spectrum predicted by quantum mechanical calculations for a known stereoisomer (e.g., the S-enantiomer). A match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration.

Chiral Chromatography (e.g., High-Performance Liquid Chromatography)

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating enantiomers and determining the enantiomeric purity of a sample. nih.govnih.gov The method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to different retention times. eijppr.com

To analyze this compound, a suitable chiral column, such as one based on polysaccharide derivatives (e.g., Chiralpak® or Chiralcel®), would be selected. nih.gov A sample of the compound would be injected, and the resulting chromatogram would show two separated peaks for the R- and S-enantiomers if the separation is successful. By running a standard of the pure (S)-enantiomer, its retention time can be determined. The enantiomeric excess (e.e.) of any sample can then be calculated by integrating the peak areas of the two enantiomers.

Role of S 2 3,4 Dichlorophenyl Pyrrolidine in Asymmetric Catalysis and Advanced Organic Synthesis

Application as a Chiral Ligand in Transition Metal Catalysis

The pyrrolidine (B122466) ring is a foundational element in a multitude of successful chiral ligands. When coordinated to a transition metal, the chiral environment created by the ligand can effectively control the stereochemical outcome of a catalytic reaction. The electronic properties of the ligand can be fine-tuned by modifying the substituents on the pyrrolidine ring, such as the 3,4-dichlorophenyl group, which influences the ligand's interaction with the metal center and the substrate.

Chiral pyrrolidine-based ligands have been successfully employed across a range of transition metal-catalyzed transformations, demonstrating their versatility and effectiveness.

Iron Catalysis: Iron, being an abundant and non-toxic metal, is an attractive choice for sustainable catalysis. Chiral PNNP ligands incorporating a pyrrolidine backbone have been developed for the iron-catalyzed asymmetric transfer hydrogenation of ketones, achieving high conversions and excellent enantioselectivities up to 97%. researchgate.netjst.go.jpdocumentsdelivered.com Furthermore, tailored chiral α-diimine iron complexes have enabled challenging enantioselective cross-[4+4]-cycloadditions of 1,3-dienes, producing chiral cyclooctadienes with high yields and stereoselectivity. acs.org

Rhodium Catalysis: Rhodium catalysis has extensively benefited from chiral pyrrolidine ligands. Novel ferrocene-based ligands containing a chiral pyrrolidine unit have shown exceptional performance in the rhodium-catalyzed asymmetric hydrogenation of olefins, such as dehydroamino acid esters, with enantioselectivities reaching over 99.9% ee. mdpi.com Rhodium complexes are also effective in asymmetric arylative cyclizations of nitrogen-tethered alkyne-enoates, yielding chiral pyrrolidines and piperidines by forming two new carbon-carbon bonds and a stereocenter with good enantioselectivity. organic-chemistry.orgacs.orgnih.gov

Iridium Catalysis: Iridium catalysts featuring chiral ligands are renowned for their high efficiency in asymmetric hydrogenation. rsc.org Chiral spiro P-N-S ligands have been used with iridium to catalyze the asymmetric hydrogenation of β-alkyl-β-ketoesters, affording chiral β-alkyl-β-hydroxyesters with outstanding enantioselectivities (95-99.9% ee) and very high turnover numbers. nih.gov Additionally, chiral-at-iridium complexes, where the metal center itself is the source of chirality, have been developed for various cycloaddition reactions and Friedel–Crafts alkylations. acs.org

Cobalt Catalysis: Chiral cobalt complexes have emerged as powerful catalysts. Novel cobalt(III) complexes derived from chiral trans-3,4-diamino-1-benzylpyrrolidine act as bifunctional catalysts, featuring both hydrogen bond donor and Brønsted base functionalities, making them suitable for various asymmetric reactions. mdpi.com Cobalt catalysis has also been applied to the regioselective synthesis of pyrrolidinone derivatives through the reductive coupling of nitriles and acrylamides. nih.gov

Nickel Catalysis: Nickel catalysis has seen significant advances with the use of nitrogen-based ligands. The development of P-chiral bisphosphorus ligands has enabled the nickel-catalyzed enantioselective intramolecular reductive cyclization of N-alkynones to produce pyrrolidines bearing chiral tertiary alcohols in high yields and excellent enantioselectivities. researchgate.net Mining pharmaceutical libraries has uncovered novel pyridyl-2-carboxamidine ligands that outperform standard bipyridine ligands in challenging nickel-catalyzed cross-electrophile couplings. nih.gov

One of the most prominent applications of chiral pyrrolidine ligands is in asymmetric hydrogenation and transfer hydrogenation, which are fundamental methods for producing chiral molecules.

Asymmetric Hydrogenation: Rhodium and Iridium complexes bearing chiral pyrrolidine-derived ligands are highly effective for the asymmetric hydrogenation of unsaturated compounds. For instance, rhodium complexes with ferrocene-pyrrolidine phosphine-phosphoaramidite ligands have been used to hydrogenate α-aryl enamides and dehydroamino acids, consistently achieving high conversions and enantiomeric excesses. mdpi.com Similarly, iridium catalysts with chiral spiro ligands have proven exceptionally efficient for hydrogenating challenging substrates like β-alkyl-β-ketoesters. nih.gov The success of these reactions is often attributed to the well-defined chiral pocket created by the ligand around the metal center, which dictates the facial selectivity of hydride addition. rsc.org

Asymmetric Transfer Hydrogenation (ATH): ATH offers a practical alternative to using high-pressure hydrogen gas, often employing isopropanol (B130326) or formic acid as the hydrogen source. Iron complexes with chiral PNNP ligands containing a pyrrolidine backbone are particularly noteworthy for their performance in the ATH of a wide range of ketones, delivering chiral secondary alcohols with enantioselectivities up to 97%. researchgate.netjst.go.jp DFT calculations have been used to investigate the stability of the intermediate iron complexes, providing insight into the catalytic cycle. researchgate.net

Research Findings: Chiral Pyrrolidine Ligands in Asymmetric Hydrogenation
MetalLigand TypeReaction TypeSubstrate ClassReported Enantioselectivity (ee)Reference
RhodiumFerrocene-pyrrolidine phosphineAsymmetric HydrogenationDehydroamino acid estersUp to >99.9% mdpi.com
IronPNNP with pyrrolidine backboneAsymmetric Transfer HydrogenationKetonesUp to 97% researchgate.net
IridiumChiral Spiro P-N-S (SpiroSAP)Asymmetric Hydrogenationβ-Alkyl-β-ketoesters95-99.9% nih.gov
RhodiumFerrocene-pyrrolidine phosphineAsymmetric Hydrogenationα-Aryl enamidesUp to 97.7% mdpi.com

Beyond hydrogenation, chiral pyrrolidine ligands are instrumental in guiding the stereochemistry of reactions that build the molecular skeleton through carbon-carbon (C-C) and carbon-heteroatom (C-X) bond formation.

Carbon-Carbon Bond Formation: The construction of C-C bonds with high stereocontrol is a central goal of organic synthesis. Chiral pyrrolidine-based catalytic systems have been successfully applied to a variety of such transformations:

Cycloadditions: Copper(I) catalysts with chiral ligands can control the regiodivergent [3+2] cycloaddition of iminoesters and enones to produce highly substituted pyrrolidines with two quaternary stereocenters. nih.gov Asymmetric 1,3-dipolar cycloadditions of azomethine ylides are also a powerful method for creating spiropyrrolidine frameworks. rsc.org

Arylative Cyclization: Rhodium catalysts with chiral diene ligands enable the asymmetric arylative cyclization of alkyne-enoates, forming chiral pyrrolidines with enantiomeric excesses up to 92%. organic-chemistry.org

Michael Additions: Chiral hybrid materials incorporating pyrrolidine units into a siliceous framework have been used as heterogeneous catalysts for the enantioselective Michael addition of aldehydes to nitroalkenes, a key C-C bond-forming reaction. nih.gov

Carbon-Heteroatom Bond Formation: The stereoselective formation of C-X bonds is crucial for synthesizing many pharmaceuticals and agrochemicals. While less common than C-C bond formation, examples using chiral pyrrolidine-based systems are emerging. Engineered enzymes, such as cytochrome P411 variants, have been developed to catalyze the intramolecular C(sp³)–H amination of organic azides, providing a biocatalytic route to chiral pyrrolidines and indolines with high enantioselectivity. acs.orgnih.gov This represents a powerful method for forming a stereogenic C-N bond.

Function as a Chiral Building Block in Complex Molecule Construction

In addition to its role in catalysis, (S)-2-(3,4-Dichlorophenyl)pyrrolidine and its analogues are valuable chiral building blocks. The inherent stereochemistry of the pyrrolidine ring is carried through a synthetic sequence, allowing for the construction of complex, enantiomerically pure target molecules. The pyrrolidine scaffold is a common motif in a vast number of biologically active compounds and natural products. nih.gov

The pyrrolidine ring serves as a versatile template that can be elaborated into a wide array of more complex structures. Starting from a pre-formed chiral pyrrolidine, chemists can introduce substituents with a high degree of stereochemical control.

Methods for creating polysubstituted pyrrolidines often involve the functionalization of readily available chiral precursors like proline and its derivatives. nih.gov This can be achieved through reactions such as 1,3-dipolar cycloadditions of azomethine ylides, which can generate highly functionalized and stereochemically dense pyrrolidine rings. rsc.orgresearchgate.net Continuous flow protocols have been developed to create libraries of α-chiral pyrrolidines rapidly and with excellent diastereocontrol, demonstrating the scalability of these methods for producing key intermediates. rsc.org The pyrrolidine framework can also be incorporated into larger, fused heterocyclic systems, such as pyrrolizidines and pyrrolothiazolidines, via multicomponent reactions. rsc.orgrsc.org

Research Findings: Synthesis of Pyrrolidine Derivatives
Synthetic MethodPrecursor TypeProduct TypeKey FeaturesReference
Continuous Flow Protocolα-Chiral PyrrolidinesFunctionalized PyrrolidinesRapid (150s), high yield (up to 87%), superior diastereocontrol rsc.org
1,3-Dipolar CycloadditionAzomethine YlidesSpiropyrrolidinesHigh stereoselectivity, access to spirocyclic frameworks rsc.org
[2+2]/[2+3] CycloadditionAzomethine Ylides / AlkynesPolysubstituted Fused PyrrolidinesExcellent diastereoselectivity, novel fused structures rsc.org
Biocatalytic C-H AminationOrganic AzidesChiral Pyrrolidines / IndolinesEnzymatic, high enantioselectivity (up to 99:1 er) acs.orgnih.gov

The structural rigidity and defined stereochemistry of the pyrrolidine ring make it an excellent scaffold for designing unnatural amino acids and peptidomimetics. These molecules mimic the structure and function of natural peptides but often possess enhanced properties such as increased stability to enzymatic degradation and improved bioavailability.

Prolinamides, which are synthesized by coupling proline or its derivatives with other amino acids or amines, are a prominent class of peptidomimetic organocatalysts. mdpi.com The synthesis of complex drugs often relies on chiral pyrrolidine intermediates. For example, the synthetic hexapeptide Pasireotide, a somatostatin (B550006) analog used to treat Cushing's disease, is prepared using a chiral pyrrolidine building block. nih.gov The development of catalysts based on N-prolyl sulfinamides and other dipeptidic structures highlights the seamless integration of the pyrrolidine core into peptide-like frameworks to achieve specific catalytic functions. mdpi.com The inherent interest in custom-made amino acids containing a pyrrolidine ring underscores the importance of this scaffold in medicinal chemistry and drug discovery. researchgate.net

Emerging Applications in Organocatalysis

The chiral pyrrolidine scaffold, particularly in the form of diarylprolinol silyl (B83357) ethers, has become a cornerstone of asymmetric organocatalysis. acs.orgnih.gov Among these, this compound and its derivatives are emerging as powerful catalysts for the stereoselective construction of complex molecular architectures. acs.org The presence of electron-withdrawing chlorine atoms on the phenyl ring can significantly influence the catalyst's electronic properties, enhancing its reactivity and selectivity in various transformations. acs.org These catalysts operate through the formation of transient chiral enamines or iminium ions with carbonyl compounds, effectively controlling the stereochemical outcome of the reaction. nih.govnih.gov

Recent research has highlighted the utility of diarylprolinol silyl ether systems, including analogues of this compound, in a range of enantioselective reactions. These catalysts have proven to be robust and versatile, promoting transformations with high levels of stereocontrol. nih.gov Their application extends from the functionalization of aldehydes to the catalysis of complex cascade reactions, demonstrating their broad synthetic utility. capes.gov.br

Detailed research findings have shown that catalysts of this class are particularly effective in key carbon-carbon bond-forming reactions. For instance, in the asymmetric Michael addition of aldehydes to nitroalkenes, diarylprolinol silyl ethers have demonstrated the ability to afford products in high yields and with excellent enantioselectivities. capes.gov.brmdpi.com The bulky diarylsiloxymethyl group plays a crucial role in the stereochemical outcome by promoting the selective formation of one enamine isomer and effectively shielding one face of the enamine double bond from the electrophile. capes.gov.br

Furthermore, these organocatalysts have been successfully employed in asymmetric Diels-Alder reactions. acs.org By activating α,β-unsaturated aldehydes through the formation of a dienamine species, they can facilitate cycloaddition reactions with various dienes, leading to the formation of chiral cyclohexene (B86901) derivatives with high diastereo- and enantioselectivity. nih.govacs.org The ability to tune the catalyst structure, for example by modifying the silyl group or the aryl substituents, allows for the optimization of reactivity and selectivity for specific substrates. acs.org

The versatility of the diarylprolinol silyl ether catalytic system is further underscored by its application in domino or cascade reactions. These processes, where multiple bond-forming events occur in a single pot, are highly desirable for their efficiency and atom economy. For example, an organocatalytic system involving a diphenylprolinol TMS ether has been used to promote a domino sulfa-Michael/aldol (B89426) condensation reaction, yielding complex sulfur-containing heterocycles with good enantioselectivity.

Computational studies have provided deeper insights into the mechanisms of these organocatalytic reactions, helping to rationalize the observed stereochemical outcomes and guide the design of new and improved catalysts. nih.gov These studies have shed light on the structure and reactivity of key enamine and iminium ion intermediates, confirming the crucial role of the catalyst in lowering the energy of the transition state leading to the desired product. nih.gov

The following table summarizes representative results from asymmetric reactions catalyzed by diarylprolinol silyl ether organocatalysts, which are structurally analogous to this compound.

Reaction TypeCatalystSubstrate 1Substrate 2Yield (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (dr)
Michael Addition(S)-Diphenylprolinol TMS etherPropanalβ-Nitrostyrene8299-
Diels-Alder(S)-Diphenylprolinol TES etherCinnamaldehydeCyclopentadiene8097 (exo)85:15 (exo:endo)
Domino Sulfa-Michael/Aldol(S)-Diphenylprolinol TMS ether1,4-Dithiane-2,5-diolCinnamaldehydeModerate-GoodGood-

This table presents data for structurally related diarylprolinol silyl ethers as a proxy for the catalytic activity of this compound, based on published research findings.

Derivatization and Functionalization Strategies for S 2 3,4 Dichlorophenyl Pyrrolidine

Modification of the Pyrrolidine (B122466) Ring System for Enhanced Stereochemical Control

One of the most common modifications is N-alkylation of the pyrrolidine nitrogen. This reaction introduces a variety of substituents that can alter the basicity and steric bulk of the amine, which in turn can affect binding to target proteins. For instance, in the development of potent and selective κ-opioid agonists, the N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted-ethyl]acetamide moiety derived from 2-(3,4-dichlorophenyl)pyrrolidine (B1364402) was extensively studied. nih.gov The nature of the N-substituent is crucial for activity, and various alkyl and functionalized alkyl groups have been introduced to probe the structure-activity relationship. nih.govbohrium.com

C-H functionalization of the pyrrolidine ring represents a more advanced strategy for introducing substituents with high stereocontrol. While direct C-H functionalization on (S)-2-(3,4-Dichlorophenyl)pyrrolidine itself is not extensively documented in readily available literature, the principles have been established for related pyrrolidine systems. These methods allow for the introduction of new substituents at positions other than the nitrogen, leading to novel analogs with altered stereochemistry and biological profiles.

Furthermore, the synthesis of analogs with substitutions on the pyrrolidine ring, such as hydroxylation or the introduction of additional alkyl or aryl groups, can be achieved through multi-step synthetic sequences starting from chiral precursors like proline or by employing diastereoselective reactions. These approaches allow for the creation of new stereogenic centers on the pyrrolidine ring, providing a deeper understanding of the stereochemical requirements for biological activity.

Modification StrategyPositionExample of Introduced GroupPotential Impact
N-AlkylationN1Methyl, Ethyl, Propyl, etc.Altered basicity, steric hindrance, and biological activity.
C-H FunctionalizationC3, C4, C5Aryl, AlkylIntroduction of new pharmacophoric elements and stereocenters.
Ring SubstitutionC3, C4Hydroxyl, Amino, AlkylCreation of analogs with enhanced or modified biological profiles.

Table 1: Strategies for Modification of the Pyrrolidine Ring. This table is generated based on established chemical principles and examples from related pyrrolidine chemistry.

Selective Functionalization of the Dichlorophenyl Moiety

The 3,4-dichlorophenyl group offers several sites for selective functionalization, which can significantly impact the electronic properties and binding interactions of the molecule. The two chlorine atoms activate the aromatic ring towards certain reactions and also provide handles for cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions, are powerful tools for modifying the dichlorophenyl ring. libretexts.orgsigmaaldrich.comnih.govrsc.org These reactions allow for the selective replacement of one or both chlorine atoms with a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups. The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions. For instance, the differential reactivity of the chlorine atoms at the C3 and C4 positions can be exploited for sequential functionalization. Generally, the chlorine at the C4 position is more susceptible to nucleophilic aromatic substitution and certain cross-coupling reactions due to electronic effects.

Another approach is the directed ortho-metalation (DoM) , where a directing group on the pyrrolidine nitrogen can direct lithiation to the C2 or C6 position of the phenyl ring, followed by quenching with an electrophile. This strategy allows for the introduction of substituents at positions that are not readily accessible by other means.

The electronic nature of the dichlorophenyl ring can also be modulated by introducing electron-donating or electron-withdrawing groups. This can be achieved through electrophilic aromatic substitution reactions, although the deactivating effect of the two chlorine atoms can make these reactions challenging.

Functionalization MethodTarget Position(s)Typical ReagentsIntroduced Substituents
Suzuki-Miyaura CouplingC3 or C4Arylboronic acids, Pd catalystAryl, Heteroaryl
Stille CouplingC3 or C4Organostannanes, Pd catalystAlkyl, Aryl, Vinyl
Buchwald-Hartwig AminationC3 or C4Amines, Pd catalystAmino, Alkylamino, Arylamino
Directed ortho-MetalationC2 or C6Organolithium reagents, ElectrophilesVarious electrophiles

Table 2: Selective Functionalization Methods for the Dichlorophenyl Moiety. This table is based on established palladium-catalyzed cross-coupling reactions and their applicability to haloaromatic compounds. libretexts.orgsigmaaldrich.comnih.govrsc.org

Development of Hybrid Scaffolds Incorporating the this compound Core

A contemporary strategy in drug discovery is the creation of hybrid molecules that combine two or more pharmacophores to achieve dual or synergistic biological activity. nih.gov The this compound core is an attractive building block for such hybrid scaffolds due to its proven biological relevance and the synthetic handles it provides for conjugation.

For example, the pyrrolidine nitrogen or a functional group introduced on the dichlorophenyl ring can serve as an attachment point for another active molecule. This approach has been explored in the design of inhibitors for a variety of targets, including enzymes and receptors. The resulting hybrid molecules may exhibit improved potency, selectivity, or a modified side-effect profile compared to the individual components.

Another approach involves the synthesis of spirocyclic compounds , where the pyrrolidine ring is fused to another ring system. This creates a rigid and three-dimensional structure that can present the key pharmacophoric elements in a specific and constrained orientation, potentially leading to enhanced binding affinity and selectivity. The synthesis of spiro-pyrrolidines often involves cycloaddition reactions or intramolecular cyclization of appropriately functionalized precursors. researchgate.net

Structure-Activity Relationship (SAR) Studies in Chemical Research

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological activity. For derivatives of this compound, SAR studies have been crucial in optimizing their properties for specific biological targets. nih.govbohrium.comnih.govnih.gov

A notable example is the development of potent and selective κ-opioid agonists based on the 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted-ethyl]acetamide scaffold. nih.gov In this series, systematic modifications were made to various parts of the molecule to probe their effect on binding affinity and functional activity.

Key SAR findings from studies on related analogs include:

Substitution on the Pyrrolidine Nitrogen: The nature of the substituent on the pyrrolidine nitrogen is critical for activity. While a simple methyl group can be optimal in some cases, larger or more functionalized groups can either enhance or diminish activity depending on the specific target.

Stereochemistry at C2 of the Pyrrolidine: The (S)-configuration at the C2 position of the pyrrolidine ring is often essential for high affinity. The enantiomer with the (R)-configuration typically shows significantly lower activity, highlighting the importance of the stereocenter in defining the correct spatial orientation of the dichlorophenyl group.

Substitution on the Dichlorophenyl Ring: The 3,4-dichloro substitution pattern is a key feature for the activity of many analogs. Moving the chlorine atoms to other positions on the phenyl ring or replacing them with other halogens or functional groups generally leads to a decrease in potency. nih.gov This suggests that the electronic and steric properties of the 3,4-dichlorophenyl moiety are finely tuned for optimal interaction with the target.

Modifications to the Linker: In hybrid molecules, the length and nature of the linker connecting the this compound core to other pharmacophores are critical. An optimal linker length is often required to allow both pharmacophores to bind effectively to their respective targets.

Molecular FeatureModificationImpact on Activity (Example: κ-opioid agonists)Reference
Pyrrolidine N-substituentVariation of alkyl groupsPotency is sensitive to the size and nature of the substituent. nih.gov
Pyrrolidine C2 Stereocenter(S) vs. (R) configuration(S)-configuration is generally preferred for high affinity. nih.gov
Phenyl Ring SubstitutionPosition and nature of halogens3,4-Dichloro substitution is often optimal for potency. nih.govnih.gov
Linker in Hybrid MoleculesLength and flexibilityCritical for achieving dual-target engagement. nih.gov

Table 3: Summary of Key Structure-Activity Relationships for this compound Analogs. This table is based on findings from SAR studies of related compounds. nih.govnih.govnih.gov

Concluding Remarks and Future Research Outlook

Current Advancements and Persistent Challenges in the Synthesis and Application of (S)-2-(3,4-Dichlorophenyl)pyrrolidine

Recent years have witnessed significant progress in the synthesis of 2-aryl-substituted pyrrolidines. Methodologies are broadly categorized into two main approaches: the functionalization of pre-existing, optically pure cyclic precursors like proline and 4-hydroxyproline, and the construction of the pyrrolidine (B122466) ring from acyclic starting materials. nih.gov The former often involves straightforward transformations but can be limited by the availability of the starting chiral pool. The latter, while more flexible, presents challenges in controlling stereochemistry.

Advancements include the development of novel catalytic cyclization reactions and asymmetric 1,3-dipolar cycloadditions, which offer more direct routes to the pyrrolidine core. numberanalytics.comresearchgate.net For instance, strategies involving [3+2] cycloadditions of azomethine ylides have been explored for constructing the pyrrolidine ring. google.com Despite these advances, several challenges persist.

Persistent Challenges:

Scalability and Cost-Effectiveness: Many elegant synthetic methods developed in academic labs are difficult to scale up for industrial production due to expensive reagents, catalysts (e.g., iridium or rhodium), or the need for cryogenic conditions. organic-chemistry.org

Stereocontrol: Achieving high levels of both diastereoselectivity and enantioselectivity in a single, efficient process remains a significant hurdle, particularly when multiple stereocenters are being generated. nih.govresearchgate.net

Green Chemistry: A move towards more sustainable practices is essential. This includes reducing the reliance on hazardous solvents and toxic metal catalysts, and improving atom economy. numberanalytics.com

In its application, while this compound is a key fragment in several advanced therapeutic candidates, its full potential as a chiral organocatalyst or ligand is still being explored. mdpi.comacs.org The development of derivatives for applications in materials science is also an emerging area. rsc.org

Future Directions in Novel Synthetic Methodologies for Enhanced Enantioselectivity and Efficiency

The future of synthesizing chiral pyrrolidines like this compound lies in the development of more powerful and versatile catalytic asymmetric strategies.

Key Future Directions:

Advanced Asymmetric Catalysis: There is a strong push towards using earth-abundant metal catalysts (e.g., cobalt, nickel) and developing novel chiral ligands to drive regio- and enantioselective reactions. organic-chemistry.org Furthermore, the evolution of organocatalysis, particularly using bifunctional catalysts that can activate both nucleophile and electrophile, promises highly controlled transformations under mild conditions. mdpi.comrsc.org

Biocatalysis and Chemoenzymatic Synthesis: The use of enzymes, such as imine reductases (IREDs), offers a green and highly selective alternative for producing chiral amines. researchgate.net Future work will likely focus on expanding the substrate scope of these enzymes through directed evolution and protein engineering to accommodate complex precursors for compounds like this compound.

C-H Functionalization: Direct, stereoselective functionalization of C-H bonds is a transformative approach that avoids pre-functionalized starting materials, thus shortening synthetic sequences. nih.gov Developing catalytic systems that can selectively functionalize the pyrrolidine ring at specific positions will be a major area of research.

Flow Chemistry: Continuous flow processes offer improved safety, scalability, and efficiency over traditional batch synthesis. Integrating multi-step sequences, including challenging reactions and purifications, into a continuous flow setup will be a key enabler for the industrial production of complex pyrrolidines. researchgate.net

The following table summarizes emerging synthetic strategies and their potential impact:

Synthetic StrategyPotential AdvantageResearch Focus
Asymmetric Organocatalysis Metal-free, environmentally benign, high enantioselectivity. mdpi.comrsc.orgDesign of novel bifunctional catalysts; application in complex cascade reactions. mdpi.com
Biocatalysis (Enzymes) Exceptional stereoselectivity, mild reaction conditions, green process. researchgate.netEnzyme engineering for broader substrate scope and enhanced stability.
C-H Activation/Functionalization Increased atom economy, reduced number of synthetic steps. nih.govDevelopment of site- and stereoselective catalysts for direct modification of the pyrrolidine core.
Photoredox Catalysis Access to novel reaction pathways via radical intermediates under mild conditions. acs.orgCombination with chiral catalysts for asymmetric transformations. acs.org

Prospective Research Avenues in Advanced Chiral Heterocycle Chemistry

The field of heterocyclic chemistry is continuously evolving, driven by the demand for novel molecules with unique functions in medicine and materials science. numberanalytics.comnumberanalytics.com The exploration of chiral pyrrolidines is central to this endeavor.

Prospective Research Avenues:

New Bioactive Scaffolds: While the 2-arylpyrrolidine motif is well-established, future research will explore its incorporation into more complex and constrained polycyclic systems to probe new areas of chemical space. acs.org This includes the synthesis of spirocyclic and fused heterocyclic systems containing the this compound unit. researchgate.net

Organocatalyst and Ligand Design: Building on the foundational structure of proline and its derivatives, new generations of pyrrolidine-based organocatalysts and ligands for metal-catalyzed reactions will be designed. mdpi.comrsc.org These may feature unique electronic and steric properties to control reactivity and selectivity in challenging chemical transformations.

Computational and Machine Learning Approaches: The use of artificial intelligence and computational modeling is set to revolutionize heterocyclic chemistry. numberanalytics.comnumberanalytics.com These tools can predict the properties of new compounds, optimize reaction conditions, and even propose novel synthetic routes, thereby accelerating the discovery and development process. numberanalytics.com

Applications in Materials Science: Chiral heterocycles are finding applications beyond pharmaceuticals, for example, in the creation of chiral polymers, metal-organic frameworks (MOFs), and materials with unique optical properties. rsc.org The specific stereochemistry and electronic nature of this compound could be leveraged in these advanced applications.

The journey from fundamental synthetic challenges to advanced applications is ongoing. The continued focus on innovation in asymmetric synthesis and a deeper exploration of the chemical and biological properties of complex chiral heterocycles will ensure that compounds like this compound remain at the forefront of chemical research for years to come.

Q & A

Q. What analytical techniques are recommended to confirm the enantiomeric purity of (S)-2-(3,4-dichlorophenyl)pyrrolidine in synthetic batches?

  • Methodological Answer : Enantiomeric purity is critical for pharmacological activity. Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers. Validate results with circular dichroism (CD) spectroscopy to confirm optical activity. For quantification, compare retention times against a racemic mixture or pure (S)-enantiomer standard.
  • Reference : Structural analogs in and highlight the importance of stereochemical validation in pharmacological studies .

Q. What are the common synthetic routes for this compound, and what are the critical steps?

  • Methodological Answer : A typical route involves asymmetric hydrogenation of a pyrrolidine precursor using a chiral catalyst (e.g., Ru-BINAP complexes) to achieve the (S)-configuration. Key steps include:
  • Protection of intermediates : Use tert-butoxycarbonyl (Boc) groups to prevent side reactions during coupling with 3,4-dichlorophenyl moieties.
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound.
  • Yield optimization : Monitor reaction temperature (0–25°C) to balance reaction rate and enantioselectivity.
  • Reference : and describe analogous syntheses of dichlorophenyl-pyrrolidine derivatives .

Q. What pharmacological targets are associated with this compound?

  • Methodological Answer : The compound is structurally related to κ-opioid receptor agonists , as shown in studies of analogs like spiradoline ( ). To confirm target engagement:
  • Perform radioligand binding assays using [³H]U69,593 as a κ-opioid tracer.
  • Validate functional activity via cAMP inhibition assays in HEK-293 cells expressing human κ-opioid receptors.
  • Reference : details κ-opioid receptor binding data for dichlorophenyl-pyrrolidine derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for this compound derivatives?

  • Methodological Answer : Contradictions often arise from conformational flexibility or off-target effects. Address this by:
  • Comparative Molecular Field Analysis (CoMFA) : Generate 3D-QSAR models to map steric/electrostatic fields influencing activity.
  • Molecular docking : Use AutoDock Vina to simulate binding poses with κ-opioid receptors (PDB: 6VI4). Prioritize derivatives with consistent docking scores and experimental IC₅₀ values.
  • Example Data :
Substituent PositionBinding Affinity (nM)Docking Score (kcal/mol)
3,4-Dichloro12.3 ± 1.2-9.8
2,4-Dichloro45.6 ± 3.4-7.2
  • Reference : demonstrates docking studies for dichlorophenyl-triazine analogs .

Q. How does stereochemistry at the pyrrolidine C2 position influence receptor binding and selectivity?

  • Methodological Answer : The (S)-configuration enhances receptor-ligand complementarity due to optimal spatial alignment. To assess this:
  • Synthesize both (R)- and (S)-enantiomers and compare binding kinetics (e.g., surface plasmon resonance).
  • Conduct mutagenesis studies on κ-opioid receptor residues (e.g., D138, Y139) to identify stereospecific interactions.
  • Key Finding : (S)-enantiomers show 10–50× higher affinity than (R)-enantiomers in analogs () .

Q. What role does conformational analysis play in optimizing the bioactivity of this compound derivatives?

  • Methodological Answer : Conformational flexibility impacts target engagement and metabolic stability. Strategies include:
  • NMR-based conformational studies : Analyze rotamer populations in DMSO-d₆ to identify dominant bioactive conformers.
  • Rigidification : Introduce cyclopropane or sp³-hybridized carbons to lock the pyrrolidine ring in active conformations.
  • Example : Derivatives with constrained pyrrolidine rings exhibit improved metabolic stability (t₁/₂ > 4 hrs in human liver microsomes) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro binding data and in vivo efficacy for this compound analogs?

  • Methodological Answer : Discrepancies may stem from pharmacokinetic barriers or off-target effects. Mitigate by:
  • Measuring plasma protein binding (equilibrium dialysis) and blood-brain barrier penetration (PAMPA assay).
  • Performing metabolite identification (LC-MS/MS) to assess metabolic inactivation.
  • Reference : highlights analog U50,488’s poor CNS penetration despite high in vitro affinity .

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